molecular formula C17H24O3 B3132218 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester CAS No. 365542-27-4

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester

Cat. No.: B3132218
CAS No.: 365542-27-4
M. Wt: 276.4 g/mol
InChI Key: ZATVVCGKLIDKBZ-PKNBQFBNSA-N
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Description

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester is an aromatic ester derivative characterized by a benzoic acid backbone substituted with a hydroxyl (-OH) group at position 2 and a non-1-enyl (C₉H₁₇ with a terminal double bond) chain at position 6, esterified as a methyl ester. This structure confers unique physicochemical properties, such as moderate hydrophobicity due to the long unsaturated aliphatic chain and acidity from the phenolic hydroxyl group.

Properties

IUPAC Name

methyl 2-hydroxy-6-[(E)-non-1-enyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-9-11-14-12-10-13-15(18)16(14)17(19)20-2/h9-13,18H,3-8H2,1-2H3/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATVVCGKLIDKBZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC1=C(C(=CC=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C1=C(C(=CC=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257612
Record name Methyl 2-hydroxy-6-(1E)-1-nonen-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365542-27-4
Record name Methyl 2-hydroxy-6-(1E)-1-nonen-1-ylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365542-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-6-(1E)-1-nonen-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid derivatives react with alcohols in the presence of an acid catalyst. For this compound, the reaction involves 2-hydroxy-6-non-1-enyl-benzoic acid and methanol, with sulfuric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: 2-Oxo-6-non-1-enyl-benzoic acid methyl ester.

    Reduction: 2-Hydroxy-6-non-1-enyl-benzyl alcohol.

    Substitution: 2-Chloro-6-non-1-enyl-benzoic acid methyl ester.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. A study demonstrated that certain structural modifications enhance their efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases. This application is particularly relevant in the context of conditions such as arthritis and inflammatory bowel disease .

Antioxidant Properties

The antioxidant activity of 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester has been documented, highlighting its ability to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage and may have implications for aging and neurodegenerative diseases .

Plant Growth Regulators

This compound is being explored as a plant growth regulator due to its ability to influence plant hormone levels. Studies have shown that it can enhance root development and increase resistance to environmental stressors in crops .

Pest Control

Research indicates that 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester possesses insecticidal properties against specific agricultural pests. Its application could reduce reliance on synthetic pesticides, promoting more sustainable agricultural practices .

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of plastics, making it valuable in the manufacturing of durable materials .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester is being investigated for use in coatings and adhesives. Its incorporation can improve the performance characteristics of these materials, including resistance to moisture and UV radiation .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed in vitro.
Anti-inflammatory Effects Modulation of inflammatory markers; potential therapeutic applications.
Plant Growth Regulation Enhanced root development under stress conditions in treated plants.
Pest Control Effective against common agricultural pests; potential for eco-friendly pest management.
Polymer Additives Improved thermal stability in polymer matrices demonstrated in tests.
Coatings and Adhesives Enhanced moisture resistance and adhesion properties noted in formulations.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways and enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its 2-hydroxy group and 6-non-1-enyl chain. Below is a comparison with structurally or functionally related compounds:

Compound Substituents Key Properties Applications/Findings
2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester 2-OH, 6-(non-1-enyl), methyl ester Polar due to -OH; hydrophobic tail enhances lipid solubility Potential role in plant signaling or antimicrobial activity (inferred from similar esters in plant resins)
Methyl 2-hydroxy-6-methylbenzoate 2-OH, 6-CH₃, methyl ester Higher volatility than nonenyl analog; weaker acidity (pKa ~8–9) Used as a flavoring agent and synthetic intermediate
2-Methoxy-6-(6-phenyl-hex-1-enyl)-benzoic acid methyl ester 2-OCH₃, 6-(phenyl-hexenyl), methyl ester Increased steric hindrance; reduced H-bonding capacity Pharmaceutical intermediate (e.g., anti-inflammatory agents)
Palmitic acid methyl ester C₁₆ saturated fatty acid methyl ester High hydrophobicity; solid at room temperature Biomarker in plant lipid studies; GC-MS calibration standard
Sandaracopimaric acid methyl ester Diterpenoid methyl ester Complex cyclic structure; high thermal stability Resin analysis; taxonomic marker in conifers

Physicochemical and Analytical Comparisons

  • Hydrogen Bonding : The 2-hydroxy group enables stronger intermolecular interactions (e.g., H-bonding) compared to methoxy-substituted analogs (e.g., ’s compound), which may influence solubility and reactivity .
  • Chromatographic Behavior: The non-1-enyl chain likely increases retention time in GC-MS compared to shorter-chain esters (e.g., hexanoic acid methyl ester in ). Unsaturation may lead to distinct fragmentation patterns, similar to cis-11-eicosenoic acid methyl ester ().
  • Acidity: The phenolic -OH group (pKa ~10) makes the compound more acidic than aliphatic esters (e.g., nonanedioic acid dimethyl ester in ), facilitating derivatization in analytical workflows .

Biological Activity

2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester (C17H24O3) is a benzoic acid derivative notable for its diverse biological activities. This compound features a hydroxy group at the second position and a non-1-enyl chain at the sixth position, with a methyl ester functional group. Its potential applications span across medicinal chemistry, including anti-inflammatory and antimicrobial properties, making it a subject of considerable research interest.

The compound's structure allows it to interact with various biological targets through multiple mechanisms:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and stability.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate cellular pathways and enzyme functions.
PropertyValue
Molecular FormulaC17H24O3
Molecular Weight276.38 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to hydrolysis

Antimicrobial Effects

Research indicates that 2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study: Antiviral Activity

A notable study explored the compound's antiviral properties, particularly against HIV. It demonstrated significant inhibition of HIV-1 reverse transcriptase (RT), with an IC50 value of 0.074 μM, indicating its potential as a lead compound in antiviral drug development .

Research Findings

Recent findings highlight the compound's role in various biological assays:

  • Cytotoxicity : In studies involving tumorigenic cell lines, the compound exhibited selective cytotoxicity, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary research has indicated possible neuroprotective properties, which could be relevant for neurodegenerative disease treatments .

Table 2: Summary of Biological Activities

| Biological Activity | Observations | Reference |
|--------------------------|------------------------------------------------|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antiviral | IC50 of 0.074 μM against HIV-1 RT | |
| Cytotoxicity | Selective cytotoxicity in tumorigenic cells | |
| Neuroprotective | Potential protective effects observed | |

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-non-1-enyl-benzoic acid methyl ester

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